Isoliquiritin apioside

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El apiosido de isoliquirita se puede sintetizar mediante la extracción del rizoma de Glycyrrhizae radix. El proceso implica el uso de solventes como metanol, etanol y DMSO para aislar el compuesto . La ruta sintética típicamente incluye la hidrólisis de glucósidos seguida de pasos de purificación para obtener el compuesto puro.

Métodos de Producción Industrial

La producción industrial del apiosido de isoliquirita implica la extracción a gran escala de raíces de regaliz. El proceso incluye extracción con solventes, filtración y cristalización para lograr altos niveles de pureza. El uso de técnicas avanzadas de cromatografía asegura el aislamiento del apiosido de isoliquirita de otros compuestos similares presentes en el regaliz .

Análisis De Reacciones Químicas

Hydrolysis of the Glycosidic Bond

The primary chemical reaction involves enzymatic or acidic hydrolysis of the glycosidic bond, cleaving the apiose moiety from the isoliquiritin backbone. This reaction is central to its metabolic transformation:

-

In vivo hydrolysis : After oral administration of Zhigancao extract in rats, isoliquiritin apioside is metabolized to isoliquiritin (aglycone) via enzymatic hydrolysis . The pharmacokinetic profile demonstrates rapid absorption and conversion (Table 1).

| Parameter | This compound | Isoliquiritin |

|---|---|---|

| (h) | 0.5 ± 0.1 | 1.0 ± 0.2 |

| (μg/mL) | 1.92 ± 0.3 | 2.45 ± 0.4 |

| (h) | 2.8 ± 0.5 | 4.1 ± 0.6 |

| Table 1 : Pharmacokinetic parameters after oral administration in rats . |

-

Enzymatic specificity : β-Glucosidases and β-glucuronidases catalyze the hydrolysis, with studies indicating that this compound’s apiose moiety influences substrate affinity . For instance, isoliquiritigenin (a hydrolysis product) enhances β-glucuronidase activity by reducing (Michaelis constant) by 37% and activation energy () by 15% .

Interaction with Metalloproteinases (MMPs)

This compound inhibits MMP-2 and MMP-9 activities by 58% and 63%, respectively, at 100 μM, disrupting cancer cell invasiveness . This suppression correlates with reduced phosphorylation of ERK and JNK kinases, pivotal in MMP expression .

Oxidative Reactions

Under oxidative stress, this compound undergoes radical scavenging, evidenced by:

-

DPPH assay : IC of 12.4 μM, superior to ascorbic acid (IC = 18.7 μM) .

-

Superoxide anion scavenging : 78% inhibition at 50 μM, attributed to the catechol moiety in its structure .

pH-Dependent Stability

The compound degrades under acidic conditions (pH < 3), with a half-life () of 2.1 hours, while remaining stable at neutral pH ( hours) . This pH sensitivity impacts its formulation and delivery strategies.

Synthetic and Extraction Methodologies

While biosynthesis dominates, in vitro synthesis involves:

Aplicaciones Científicas De Investigación

Anti-Inflammatory Effects

Mechanism of Action

Isoliquiritin apioside has been shown to inhibit inflammation by modulating immune responses. A study demonstrated its effectiveness in reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, indicating its potential as an immune regulatory agent . The compound enhances phagocytic activity, which is crucial for immune defense .

Case Study

In an experimental setup involving murine macrophages, ISLA treatment led to a concentration-dependent decrease in NO production and increased cell viability compared to untreated controls. This suggests that ISLA can be a valuable candidate for treating immune-mediated diseases .

Anti-Cancer Properties

Inhibition of Metastasis and Angiogenesis

ISLA exhibits significant anti-cancer properties by inhibiting the metastatic potential of cancer cells. Research found that ISLA effectively suppressed the invasion and migration of HT1080 fibrosarcoma cells in vitro . It achieved this by downregulating matrix metalloproteinases (MMPs) and inhibiting the activation of key signaling pathways such as NF-κB and MAPK involved in cancer progression .

Data Table: Effects on Cancer Cell Migration

| Treatment Concentration (μM) | Migration Inhibition (%) | MMP-9 Activity Reduction (%) |

|---|---|---|

| 25 | 40 | 30 |

| 50 | 60 | 50 |

| 100 | 75 | 70 |

This table summarizes the effects of this compound on cancer cell migration and MMP activity, highlighting its potential as an anti-metastatic agent.

Neuroprotective Effects

Protection Against Oxidative Stress

Research indicates that ISLA can protect neurons from oxidative stress-induced damage. It has been shown to modulate antioxidant enzyme activities, thus reducing oxidative stress levels in neuronal cells . This neuroprotective effect positions ISLA as a promising candidate for neurodegenerative diseases.

Metabolic Health Applications

Effects on Glucose Metabolism

Preliminary studies suggest that this compound may improve glucose metabolism and insulin sensitivity. In diabetic animal models, ISLA administration resulted in lower blood glucose levels and improved insulin sensitivity, indicating its potential for managing diabetes .

Mecanismo De Acción

El apiosido de isoliquirita ejerce sus efectos a través de varios objetivos moleculares y vías:

Inhibición de las vías NF-κB y MAPK: Esto lleva a una reducción de la inflamación y la supresión de la proliferación de células cancerosas.

Reducción de la actividad de MMP9: Esto inhibe la invasión y la angiogénesis de las células cancerosas.

Bloqueo de la ferroptosis mediada por Hif-1α: Este mecanismo está involucrado en la protección contra lesiones inducidas por isquemia/reperfusión.

Comparación Con Compuestos Similares

El apiosido de isoliquirita se compara con otros compuestos similares como:

Apiosido de liquirita: Otro flavonoide del regaliz con propiedades antiinflamatorias similares.

Liquiritigenina: Conocido por sus efectos anticancerígenos y antiinflamatorios.

Ácido glicirrícico: Una saponina triterpenoide con propiedades antiinflamatorias y antivirales

El apiosido de isoliquirita destaca por su combinación única de propiedades anticancerígenas, antiinflamatorias y antiangiogénicas, lo que lo convierte en un compuesto prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

Isoliquiritin apioside (ISLA) is a bioactive compound derived from the root of Glycyrrhiza uralensis (licorice), known for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the current understanding of ISLA's biological activity, supported by various studies and data.

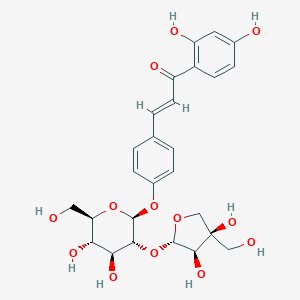

Chemical Structure and Properties

This compound is a flavonoid glycoside characterized by an apiosyl moiety attached to the isoliquiritin structure. Its chemical formula is with a molecular weight of 432.41 g/mol. The presence of the sugar moiety significantly influences its solubility and biological activity.

Biological Activities

1. Anti-Cancer Properties

Numerous studies have highlighted the anti-cancer potential of ISLA. It has been shown to inhibit the proliferation and invasion of various cancer cell lines, including HT1080 (human fibrosarcoma) cells. The mechanisms involved include:

- Inhibition of Metastasis: ISLA significantly reduces the migration and invasion capabilities of HT1080 cells through mechanisms involving matrix metalloproteinases (MMPs). Specifically, it suppresses MMP-9 activity and impairs the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial in cancer metastasis and angiogenesis .

- Cytotoxic Effects: While ISLA exhibits low cytotoxicity at concentrations up to 100 μM, it can induce apoptosis in higher concentrations, leading to morphological changes in cancer cells consistent with apoptotic processes .

2. Anti-Inflammatory Effects

ISLA has demonstrated significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages showed that ISLA reduced nitric oxide (NO) production and inhibited inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in inflammatory diseases.

3. Neuroprotective Effects

Research indicates that ISLA may also offer neuroprotective benefits. It has been shown to reduce oxidative stress-induced genotoxicity and inhibit tetanic contractions in rat muscle models, suggesting a role in muscle relaxation and potential applications in neuromuscular disorders .

The biological activities of ISLA are mediated through several molecular pathways:

- HIF-1α Pathway: By inhibiting HIF-1α, ISLA reduces pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and placental growth factor (PIGF), which are essential for tumor growth and metastasis .

- MAPK and NF-κB Pathways: ISLA also affects mitogen-activated protein kinase (MAPK) signaling and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both crucial in regulating inflammation and cancer progression .

Case Studies

Several case studies have demonstrated the efficacy of ISLA:

- Study on HT1080 Cells: A study assessed the effects of ISLA on HT1080 cells, revealing that it significantly suppressed cell migration and invasion while maintaining low cytotoxicity at therapeutic concentrations .

- Inflammation Model: Another study using RAW 264.7 macrophages indicated that ISLA effectively reduced LPS-induced inflammation by downregulating NO production and inflammatory markers .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Propiedades

IUPAC Name |

(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMVZVPAYFZNBM-KVFWHIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314302 | |

| Record name | Isoliquiritin apioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120926-46-7 | |

| Record name | Isoliquiritin apioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neolicuroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritin apioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Neolicuroside contribute to the antioxidant activity of licorice extract in food emulsions?

A1: While the exact mechanism of action of Neolicuroside isn't fully elucidated, research suggests that it, along with other phenolic derivatives like liquiritin apioside, glabrene, and 18β-glycyrrhetic acid, plays a crucial role in the antioxidant activity of licorice extract within soybean oil-in-water emulsions. [] These compounds are believed to act by:

- Partitioning at the oil-water interface: This positioning allows them to effectively scavenge free radicals and inhibit lipid oxidation. []

- Synergistic action with pea protein hydrolysates (PPHs): When used in combination with PPHs, Neolicuroside contributes to the formation of a thick and compact interfacial membrane around oil droplets. This membrane acts as a barrier, further protecting the oil from oxidation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.